4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid, also known as 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, is an organic compound characterized by its unique structural features combining a biphenyl core, a sulfonamide group, and a benzoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its complex structure that may influence biological activity and chemical reactivity.
The compound is cataloged under the CAS number 885269-88-5, and detailed information can be found in various chemical databases such as PubChem and BenchChem.
This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group. It belongs to the broader category of aromatic compounds, which are compounds that contain one or more aromatic rings.
The synthesis of 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Industrial production may involve scaling up these methods while maintaining efficiency and safety standards.
The molecular formula for 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid is , with a molecular weight of approximately 387.83 g/mol. The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular configuration .
4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The products formed from these reactions vary depending on conditions and reagents used.
The mechanism of action for 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid involves its interaction with specific biological targets. The sulfonamide group may inhibit enzyme activity by mimicking substrates or interacting with active sites on enzymes or receptors. The hydrophobic nature of the biphenyl core enhances binding affinity to protein pockets, which may modulate biological functions.
Relevant analyses include melting point determination and spectroscopic characterization (NMR, IR) to provide insights into its physical state and functional groups present .
4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid has several applications:
This compound's unique structural features position it as a versatile candidate for further research and development across multiple scientific disciplines.
The biphenyl scaffold—consisting of two connected phenyl rings—represents a privileged structural motif in medicinal chemistry due to its distinctive spatial geometry and versatile chemical functionality. This configuration enables effective interactions with diverse biological targets through optimal positioning of pharmacophoric elements. The compound 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid exemplifies this design principle, incorporating a 4'-chloro substitution on one phenyl ring that significantly influences its electronic properties and target binding affinity [2]. Chlorinated biphenyl derivatives frequently demonstrate enhanced metabolic stability and improved membrane permeability compared to non-halogenated analogs, as the chlorine atom modulates lipophilicity and engages in halogen bonding with target proteins [7].
The linear, planar conformation of the biphenyl system facilitates deep penetration into hydrophobic binding pockets, a feature exploited in numerous therapeutic agents. For instance, the angiotensin II receptor antagonist Losartan utilizes a biphenyl core for effective blockade of the AT₁ receptor, while various kinase inhibitors incorporate this scaffold to achieve optimal spatial occupancy in ATP-binding sites. The structural adaptability of biphenyl derivatives allows systematic optimization through ring substitutions, positioning them as critical intermediates in drug development pipelines targeting inflammation, oncology, and metabolic diseases [2] [6].
Table 1: Therapeutic Applications of Biphenyl Scaffolds in Approved Drugs
Drug Name | Therapeutic Class | Key Biphenyl Modification | Biological Target |
---|---|---|---|
Losartan | Antihypertensive | Tetrazole substituent | Angiotensin II Receptor |
Telmisartan | Antihypertensive | Carboxybenzyl group | AT₁ Receptor |
Dabrafenib | Antineoplastic | Heterocyclic extension | BRAF Kinase |
4'-Chloro Derivatives* | Investigational | Halogenation at para-position | Multiple enzyme systems |
Derivatives exemplified by 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid [2] [6]
The strategic incorporation of sulfonamide (–SO₂NH–) and benzoic acid (C₆H₄COOH) functionalities within a single molecular architecture creates multifunctional ligands capable of diverse biological interactions. In 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid, the sulfonamide group bridges the biphenyl system and the benzoic acid-containing ring, serving as a conformational constraint while enabling hydrogen bond donation/acceptance [3] [6]. This moiety frequently contributes to target selectivity and binding affinity enhancement—particularly in enzyme inhibition—by mimicking transition states or engaging in critical hydrogen-bonding networks within catalytic sites. Sulfonamides additionally influence pharmacokinetic behavior through modulation of solubility and membrane transport characteristics [7].
The terminal benzoic acid group introduces a pH-dependent ionizable function (pKa ≈ 4.2) that profoundly affects the compound's physicochemical behavior. In physiological environments, this carboxylate anion enhances aqueous solubility and provides a versatile handle for salt formation (e.g., sodium or potassium salts to improve bioavailability) [1] [3]. Crucially, the methylene spacer (–CH₂–) linking the sulfonamide to the benzoic acid ring adds conformational flexibility, allowing the carboxylic acid to adopt optimal orientations for interactions with cationic residues (e.g., arginine, lysine) in target proteins. This structural combination enables dual binding modes where the biphenyl-sulfonamide domain occupies hydrophobic regions while the carboxylate engages polar sites—a design evident in metalloenzyme inhibitors and receptor antagonists [3] [6].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Key Molecular Interactions | Physicochemical Influence | Biological Roles |
---|---|---|---|
Sulfonamide (–SO₂NH–) | H-bond donation/acceptance; Dipole-dipole interactions | Increased crystallinity; Moderate hydrophilicity | Enzyme active site recognition; Conformational constraint |
Benzoic Acid (–C₆H₄COOH) | Ionic bonding (deprotonated); Metal coordination; H-bonding | pH-dependent solubility; Salt formation capability | Target anchoring; Pharmacophore assembly |
Chlorinated Biphenyl | Halogen bonding; Hydrophobic stacking | Enhanced lipophilicity (ClogP ≈ 5.1*); Metabolic stability | Hydrophobic pocket penetration |
Methylene Spacer (–CH₂–) | Torsional flexibility | Reduced conformational rigidity | Optimal pharmacophore positioning |
Calculated for C₂₀H₁₆ClNO₄S [3] [6]
The molecular architecture of 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid (MW: 401.86 g/mol, Formula: C₂₀H₁₆ClNO₄S) thus integrates three pharmacologically significant elements: a lipophilic chlorinated biphenyl domain, a conformationally defined sulfonamide linker, and an ionizable benzoic acid terminal group [3] [6]. This tripartite design supports development of targeted therapeutics, particularly in enzyme modulation where the sulfonamide can coordinate catalytic metal ions while the carboxylate anchors to basic residues. The compound's purity specifications (≥97%) and stability under ambient storage further highlight its suitability as a pharmaceutical building block [1] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4